KHK-IN-1 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

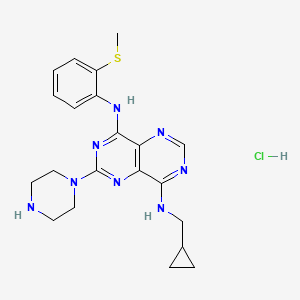

KHK-IN-1 hydrochloride, also known as compound 8, is a selective and cell membrane permeable ketohexokinase (KHK) inhibitor . It has an IC50 value of 12 nM and a factor (F) of 34% . This compound inhibits the production of Fructose-1-phosphate (F1P) in HepG2 cell lysates with an IC50 value of 400 nM . It has potential for the study of diabetes and obesity .

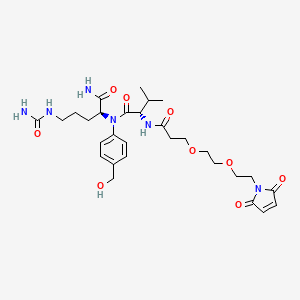

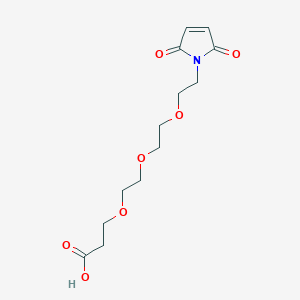

Molecular Structure Analysis

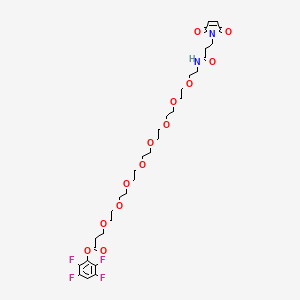

The molecular formula of KHK-IN-1 hydrochloride is C21H27ClN8S . Its molecular weight is 459.01 . The chemical structure can be found in the Certificate of Analysis provided by the manufacturer .Chemical Reactions Analysis

KHK-IN-1 hydrochloride is stable in human and rat liver microsome preparations . It does not significantly inhibit cytochrome P450s from human liver microsomes . When incubated with 15 mM fructose for 3 hours, it inhibits the production of F1P in HepG2 cell lysates .Physical And Chemical Properties Analysis

KHK-IN-1 hydrochloride is a solid substance . It is soluble in DMSO at 25 mg/mL with ultrasonic assistance, and in water at 14.29 mg/mL with ultrasonic and warming and heat to 60°C . It should be stored at -20°C in a dry, sealed environment .Mécanisme D'action

KHK-IN-1 hydrochloride works by inhibiting the enzyme ketohexokinase (KHK), which plays a key role in fructose metabolism . By inhibiting KHK, KHK-IN-1 hydrochloride reduces the production of F1P, a metabolite of fructose . This mechanism of action makes KHK-IN-1 hydrochloride a potential candidate for the study of conditions like diabetes and obesity, where fructose metabolism is often disrupted .

Orientations Futures

Given its potential for the study of diabetes and obesity , future research could focus on further understanding the effects of KHK-IN-1 hydrochloride on fructose metabolism in different cell types and in vivo models. Additionally, studies could explore its potential therapeutic applications in the treatment of metabolic disorders.

Propriétés

IUPAC Name |

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8S.ClH/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29;/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIBPWKARAEIHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KHK-IN-1 hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.